molecular formula C19H13ClN2 B13091657 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile CAS No. 38477-47-3

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile

Cat. No.: B13091657
CAS No.: 38477-47-3
M. Wt: 304.8 g/mol
InChI Key: SFSQVWCPYZDRKN-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which is known for its diverse biological and pharmacological activities This compound features a chloro group at the 2-position, a phenyl group at the 4-position, and a P-tolyl group at the 6-position on the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile typically involves multi-component reactions. One efficient method involves the reaction of substituted aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly solvent.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions on a larger scale, with optimization of reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used for the formation of hydrazino derivatives.

    Sodium Azide: Used for the formation of tetrazolopyridine derivatives.

    Urea: Used for the formation of urea derivatives.

Major Products Formed

    Hydrazino Derivatives: Formed by the reaction with hydrazine hydrate.

    Tetrazolopyridine Derivatives: Formed by the reaction with sodium azide.

    Urea Derivatives: Formed by the reaction with urea.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation. The compound’s ability to form stable complexes with these targets disrupts key cellular processes, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the P-tolyl group at the 6-position differentiates it from other nicotinonitrile derivatives, making it a valuable compound for targeted research and development .

Biological Activity

2-Chloro-4-phenyl-6-(P-tolyl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloronicotinonitrile with phenyl and p-tolyl groups. The process can be summarized as follows:

  • Starting Materials : 2-Chloronicotinonitrile, phenylboronic acid, and p-tolylboronic acid.
  • Reagents : Use of palladium-catalyzed cross-coupling reactions.
  • Conditions : Typically carried out in an organic solvent under inert atmosphere at elevated temperatures.

Biological Activity

The biological properties of this compound have been investigated in various studies, highlighting its potential as an antimalarial agent and its effects on other biological targets.

Antimalarial Activity

Recent studies have demonstrated that derivatives of nicotinonitriles exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a related compound, 2-chloro-4,6-diphenylnicotinonitrile, was shown to have potent activity in both in vitro and in vivo models:

CompoundActivity (IC50)Reference
This compoundNot specified
2-Chloro-4,6-diphenylnicotinonitrile0.5 µM (in vitro)

The mechanism of action is believed to involve inhibition of the parasite's metabolic pathways, specifically targeting the schizont maturation stage.

Other Biological Activities

In addition to antimalarial effects, this compound has been evaluated for other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that modifications in the phenyl and p-tolyl groups can enhance antimicrobial properties against various bacterial strains.
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus8
    Escherichia coli16
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Antimalarial Efficacy : A study conducted on Swiss albino mice demonstrated that derivatives similar to this compound significantly reduced parasitemia levels when administered over a four-day course compared to control groups .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that certain derivatives exhibited IC50 values below 10 µM, suggesting a promising lead for further development .

Properties

CAS No.

38477-47-3

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H13ClN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3

InChI Key

SFSQVWCPYZDRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl

Origin of Product

United States

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